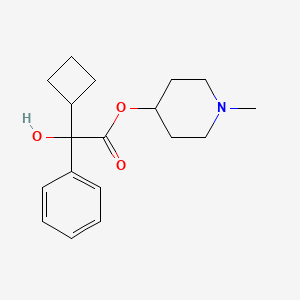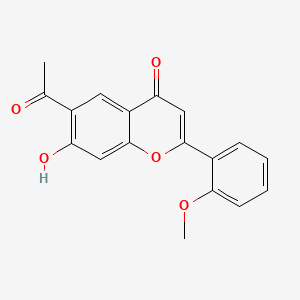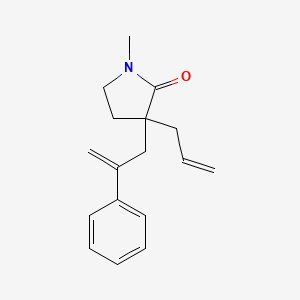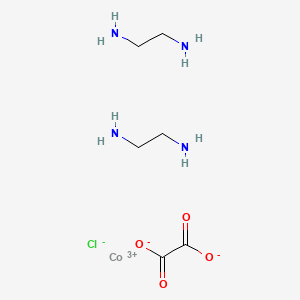![molecular formula C16H15ClTe B14171814 2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene CAS No. 920977-26-0](/img/structure/B14171814.png)
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene is an organotellurium compound characterized by the presence of a tellurophene ring substituted with a butyl group and a 4-chlorophenyl ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with an appropriate alkyne under controlled conditions.
Substitution Reactions: The butyl group and the 4-chlorophenyl ethynyl group are introduced through substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the formation of carbon-tellurium bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where the butyl or 4-chlorophenyl ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium or copper are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield telluroxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in cancer treatment.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tellurium atom can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-Butyl-5-(phenylethynyl)tellurophene
- 2-Butyl-5-(4-methoxyphenyl)ethynyl]tellurophene
- 2-Butyl-5-(4-fluorophenyl)ethynyl]tellurophene
Uniqueness
2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene is unique due to the presence of the 4-chlorophenyl ethynyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
920977-26-0 |
|---|---|
分子式 |
C16H15ClTe |
分子量 |
370.3 g/mol |
IUPAC名 |
2-butyl-5-[2-(4-chlorophenyl)ethynyl]tellurophene |
InChI |
InChI=1S/C16H15ClTe/c1-2-3-4-15-11-12-16(18-15)10-7-13-5-8-14(17)9-6-13/h5-6,8-9,11-12H,2-4H2,1H3 |
InChIキー |
UMBMXZAHZDLRGB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C([Te]1)C#CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate](/img/structure/B14171733.png)

![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)

![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)
![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)

![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)

![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)

